molecular formula C22H21ClN4O2 B2866629 N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea CAS No. 866017-64-3

N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea

Cat. No. B2866629
CAS RN: 866017-64-3
M. Wt: 408.89
InChI Key: MZZHSRKYPOZOSH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

This compound has potential applications in the field of drug discovery, particularly in the design of new pharmaceutical agents. Its structural features, such as the presence of a cyano group and a urea moiety, suggest it could be explored for its biological activity against various targets. For instance, the cyano group can act as a bioisostere for the carbonyl group in enzyme inhibitors .

Molecular Probes for Biochemical Research

The compound’s ability to fluoresce can be utilized in creating sensitive probes for detecting biomolecules. For example, a similar compound has been used to develop a fluorescent probe for the detection of dopamine, which is crucial in neuroscience research .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-14-15(2)27(13-16-4-10-19(29-3)11-5-16)21(20(14)12-24)26-22(28)25-18-8-6-17(23)7-9-18/h4-11H,13H2,1-3H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZHSRKYPOZOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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